molecular formula C7H5BrN2O B2460644 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 1262630-80-7

6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B2460644
CAS No.: 1262630-80-7
M. Wt: 213.034
InChI Key: CJZLWXFTZXECJV-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[1,2-a]pyrazinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the bromination of pyrrolo[1,2-a]pyrazin-1(2H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent pyrrolo[1,2-a]pyrazin-1(2H)-one.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 6-azidopyrrolo[1,2-a]pyrazin-1(2H)-one, 6-thiopyrrolo[1,2-a]pyrazin-1(2H)-one, or 6-alkoxypyrrolo[1,2-a]pyrazin-1(2H)-one.

    Oxidation: Formation of 6-bromo-N-oxide derivatives.

    Reduction: Formation of pyrrolo[1,2-a]pyrazin-1(2H)-one.

Scientific Research Applications

6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. Additionally, the pyrrolo[1,2-a]pyrazinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazin-1(2H)-one: The parent compound without the bromine atom.

    6-Chloropyrrolo[1,2-a]pyrazin-1(2H)-one: A similar compound with a chlorine atom instead of bromine.

    6-Iodopyrrolo[1,2-a]pyrazin-1(2H)-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to form halogen bonds, potentially increasing its binding affinity to biological targets compared to its chloro or iodo analogs.

Properties

IUPAC Name

6-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-1-5-7(11)9-3-4-10(5)6/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZLWXFTZXECJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262630-80-7
Record name 6-bromopyrrolo[1,2-a]pyrazin-1-ol
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